molecular formula C12H24O3 B14379932 3-Hydroxybutyl 6-methylheptanoate CAS No. 89457-33-0

3-Hydroxybutyl 6-methylheptanoate

Cat. No.: B14379932
CAS No.: 89457-33-0
M. Wt: 216.32 g/mol
InChI Key: IOAAFZMANYEJME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutyl 6-methylheptanoate can be achieved through the esterification of 6-methylheptanoic acid with 3-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysts, such as lipases, can also be explored to achieve a more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyl 6-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

3-Hydroxybutyl 6-methylheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Hydroxybutyl 6-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybutyl acetate
  • 6-Methylheptanoic acid
  • 3-Hydroxybutyl 3-hydroxybutyrate

Uniqueness

3-Hydroxybutyl 6-methylheptanoate is unique due to its specific ester structure, which combines the properties of both 3-hydroxybutanol and 6-methylheptanoic acid. This unique combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89457-33-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-hydroxybutyl 6-methylheptanoate

InChI

InChI=1S/C12H24O3/c1-10(2)6-4-5-7-12(14)15-9-8-11(3)13/h10-11,13H,4-9H2,1-3H3

InChI Key

IOAAFZMANYEJME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)OCCC(C)O

Origin of Product

United States

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